Phosphoric acid, 1-methylethyl ester

Description

Contextual Significance of Phosphate (B84403) Esters in Organic Chemistry and Materials Science

Organic phosphate esters, often referred to as organophosphates, are a class of compounds derived from phosphoric acid and alcohols. wikipedia.org Their significance is vast, spanning from fundamental biological processes to widespread industrial applications. In biology, phosphate esters are integral to the structure of DNA and RNA and are crucial for cellular energy transfer through molecules like adenosine (B11128) triphosphate (ATP). wikipedia.org In industrial contexts, they are utilized as flame retardants, plasticizers, hydraulic fluids, surfactants, and chemical intermediates. wikipedia.org Their versatility stems from the unique properties imparted by the phosphate functional group, which can be tailored by altering the attached organic substituents. wikipedia.org

General Classification and Structural Features of Organic Phosphate Esters

Organic phosphate esters are classified based on the number of ester linkages to the central phosphorus atom. They can be monoesters, diesters, or triesters, depending on whether one, two, or three of the acidic hydroxyl groups of phosphoric acid have been replaced by alkoxy or aryloxy groups. wikipedia.org Monoalkyl phosphates, such as Phosphoric acid, 1-methylethyl ester, possess two remaining acidic protons, rendering them acidic. wikipedia.org This acidity is a key feature, with the first proton having a pKa typically between 1 and 2, making these compounds negatively charged at physiological pH. wikipedia.org This charge contributes to their stability against hydrolysis. wikipedia.org

Academic Research Focus on Monoalkyl Phosphates

Monoalkyl phosphates have garnered considerable academic interest due to their amphiphilic nature and their role as precursors and intermediates. rsc.org Research has focused on their synthesis, self-assembly properties, and applications in modifying inorganic material surfaces. mdpi.com The synthesis of long-chain monoalkyl phosphates, in particular, has been a subject of investigation for their use in low-irritation surfactant formulations. researchgate.netresearchgate.net Their ability to form layered structures through various secondary interactions is another area of active study. rsc.org

Overview of Current Research Trends and Knowledge Gaps in Phosphate Ester Chemistry

Current research in phosphate ester chemistry is driven by the need for more environmentally friendly and efficient synthetic methods. This includes the development of green, catalyst-free, or organocatalytic approaches to esterification and transesterification. rsc.orgnih.gov There is also a significant focus on creating novel phosphate esters for advanced applications, such as dynamic covalent networks and specialized surfactants. google.com A notable knowledge gap remains in fully understanding the complex reaction mechanisms and kinetics under various conditions, particularly for industrial-scale processes. Further research is also needed to explore the full potential of monoalkyl phosphates as building blocks for complex functional materials. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O4P/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H2,4,5,6)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPQHRDVPBTVEV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O4P-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76483-21-1 | |

| Record name | Phosphoric acid, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Phosphoric Acid, 1 Methylethyl Ester: Fundamental Characteristics

Chemical Identity and Nomenclature

Phosphoric acid, 1-methylethyl ester, is a monoalkyl phosphate (B84403). Its nomenclature reflects the esterification of one hydroxyl group of phosphoric acid with propan-2-ol (isopropyl alcohol).

IUPAC Name: propan-2-yl dihydrogen phosphate nih.govnih.gov

CAS Number: 1623-24-1 chemsrc.com

Molecular Formula: C₃H₉O₄P nih.gov

Synonyms: Isopropyl dihydrogen phosphate, Monoisopropyl phosphate, Isopropyl acid phosphate nih.gov

Catalytic Approaches in Monoester Synthesis

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically a white crystalline solid that is corrosive. nih.gov

| Property | Value | Reference |

| Molecular Weight | 140.07 g/mol | nih.govnih.gov |

| Physical Description | White crystalline solid | nih.gov |

| XLogP3-AA | -0.8 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Structural Elucidation and Spectroscopic Data

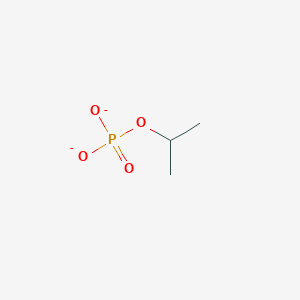

The structure of this compound consists of a central tetrahedral phosphorus atom bonded to four oxygen atoms. One oxygen is part of the isopropyl ester group (-OCH(CH₃)₂), another is a phosphoryl oxygen (P=O), and the remaining two are hydroxyl groups (-OH).

Single-crystal X-ray diffraction studies on related monoalkyl phosphates have revealed that these molecules can form complex layered structures through hydrogen bonding and other intermolecular forces. rsc.org Spectroscopic techniques are crucial for confirming the structure. While specific data for the pure, isolated compound is not extensively detailed in readily available literature, analysis would typically involve:

¹H NMR: To identify the protons on the isopropyl group and the acidic protons.

¹³C NMR: To identify the carbon atoms of the isopropyl group. nih.gov

³¹P NMR: To confirm the chemical environment of the phosphorus atom, which is characteristic of a phosphate monoester.

FT-IR Spectroscopy: To identify characteristic vibrational frequencies for P=O, P-O-C, and O-H bonds.

Degradation Pathways and Environmental Transformation of Phosphoric Acid, 1 Methylethyl Ester and Analogous Phosphate Esters

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary abiotic degradation pathway for phosphate (B84403) esters, involving the cleavage of the ester bond by reaction with water. oup.comoup.com The rate and mechanism of hydrolysis are significantly influenced by environmental conditions, particularly pH. ijsr.net Phosphate esters can undergo hydrolysis catalyzed by acids, bases, or neutral water molecules. epa.gov

Under acidic conditions, the hydrolysis of phosphate esters can proceed through several mechanisms, largely dependent on the structure of the ester. nih.gov The reaction generally involves the protonation of the phosphoryl oxygen, which makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a water molecule. researchgate.net

For many phosphate esters, the acid-catalyzed hydrolysis follows an AAc2 mechanism, which involves a bimolecular attack of water on the phosphorus atom, leading to P-O bond cleavage. nih.gov However, depending on the alkyl group, an AAl1 or AAl2 mechanism, involving C-O bond cleavage, can also occur. nih.gov For instance, the hydrolysis of methyl dihydrogen phosphate in strongly acidic solutions involves the decomposition of its conjugate acid through both carbon-oxygen and phosphorus-oxygen bond fission. researchgate.net In the case of triethyl phosphate, hydrolysis in the presence of perchloric acid in a dioxane-water mixture proceeds with C-O bond cleavage via an AAL2 pathway. cdnsciencepub.com

The rate of acid-catalyzed hydrolysis is not always directly proportional to the acid concentration. For some monoaryl phosphates and triesters like triphenyl phosphate, a rate maximum is observed in strong acid solutions (e.g., 3-6M perchloric acid). researchgate.net This phenomenon is attributed to the competing effects of protonation and water activity at high acid concentrations.

Research on the hydrolysis of various alkyl dihydrogen phosphates (methyl, ethyl, isopropyl, and t-butyl) has provided insights into the influence of the alkyl group's structure on the reaction mechanism under acidic conditions. acs.orgnih.gov For isopropyl phosphate, the secondary carbocation that can be formed is more stable than primary carbocations (like ethyl), which can influence the reaction pathway, potentially favoring mechanisms involving C-O cleavage. reddit.com

| Phosphate Ester | Catalyst/Conditions | Observed Mechanism | Key Findings |

| Triethyl Phosphate | Perchloric acid in dioxane–water | AAL2 (C-O bond cleavage) | Catalysis occurs with C-O bond cleavage. cdnsciencepub.com |

| Methyl Dihydrogen Phosphate | Strong acid (e.g., 10M HClO4) | Both C-O and P-O bond fission | The conjugate acid species decomposes via two pathways. researchgate.net |

| Monoaryl Phosphates | Strong acid (3-6M) | P-O bond fission | A rate maximum is observed at high acid concentrations. researchgate.net |

| Methyl Dialkylphosphinates | Acidic conditions | AAl2 (C-O bond cleavage) | This is a less common mechanism for phosphate ester hydrolysis. nih.gov |

In neutral to alkaline conditions, the hydrolysis of phosphate esters is significantly accelerated. ijsr.net The base-catalyzed mechanism for triesters typically follows a bimolecular (BAc2) pathway, analogous to the SN2 reaction. epa.gov This involves a direct nucleophilic attack of a hydroxide (B78521) ion on the central phosphorus atom, leading to the displacement of an alkoxy or aryloxy leaving group. epa.govdocumentsdelivered.com

The kinetics of alkaline hydrolysis are generally second-order, with the rate being dependent on the concentrations of both the phosphate ester and the hydroxide ion. epa.govdocumentsdelivered.com Consequently, the rate of hydrolysis increases substantially with each unit increase in pH above 7. ijsr.net For example, the half-life of triphenyl phosphate at 24.7°C is calculated to be 23 days at pH 9.5, but increases to 472 days at pH 8.2. epa.gov

The structure of the ester, including the nature of the leaving group and the other substituents on the phosphorus atom, plays a crucial role in determining the rate of alkaline hydrolysis. bohrium.com Electron-withdrawing groups can increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack and thus increasing the hydrolysis rate.

| Parameter | Description | Significance in Kinetics |

| Reaction Order | Second-order overall; first-order with respect to both the phosphate ester and hydroxide ion. | The rate is directly proportional to the concentration of both reactants. documentsdelivered.com |

| Mechanism | Typically BAc2 (Base-catalyzed, acyl-oxygen fission, bimolecular). | Involves a nucleophilic attack by OH- on the phosphorus atom. epa.gov |

| pH Effect | The hydrolysis rate increases significantly at pH values greater than 7. | A tenfold increase in rate with each additional pH unit is often observed. ijsr.net |

| Structural Effects | The nature of the ester groups (leaving group ability, steric hindrance) influences the rate. | Electron-withdrawing substituents generally accelerate the reaction. bohrium.com |

The hydrolysis of phosphate triesters, such as many commercial OPEs, is a stepwise process that proceeds through the formation of diester and subsequently monoester intermediates before complete degradation to inorganic phosphate and the corresponding alcohol or phenol. epa.gov

The initial and rate-limiting step for many triesters is the hydrolysis to a phosphate diester. epa.gov These diester intermediates are generally much more resistant to further hydrolysis than the parent triester, particularly in their anionic form. rsc.orgyoutube.com For example, the hydrolysis rate of diphenyl phosphate is extremely slow under both acidic and alkaline conditions compared to its parent compound, triphenyl phosphate. epa.gov

The relative reactivity of monoesters and diesters is complex. While phosphomonoesters often hydrolyze more rapidly than corresponding diesters in their monoanionic form, this is due to the monoester's ability to act as an intramolecular general acid. youtube.com However, phosphate diesters are generally very unreactive compounds. rsc.org The slow degradation of these intermediates can lead to their accumulation in the environment. The hydrolysis of a phosphate diester anion is thought to involve a bimolecular nucleophilic attack of a water molecule on the phosphorus atom. rsc.org

Biotic Degradation Processes

Biotic degradation by microorganisms is considered the primary mechanism for the breakdown and detoxification of many organophosphate compounds in environmental systems like soil and water. oup.comoup.comscielo.org.mx This process is mediated by a diverse range of microbial enzymes capable of cleaving the stable phosphoester bonds.

A wide variety of bacteria and some fungi have been isolated from contaminated soil and water that are capable of degrading organophosphate esters. oup.comoup.com These microorganisms can utilize the OPEs as a source of carbon, phosphorus, or energy. oup.comscielo.org.mx The first step in microbial degradation is typically the hydrolysis of the ester bond, which is considered the most significant step in detoxification. oup.comoup.com

Microbial degradation can occur through two main processes:

Biomineralization : Where microorganisms use the organophosphate compound as a growth substrate, leading to its complete breakdown. oup.com

Co-metabolism : Where the degradation of the organophosphate is an incidental transformation by an enzyme or cofactor produced for other purposes, without the microorganism gaining energy from the process. oup.com

Numerous bacterial species have been identified with the ability to degrade OPEs. For example, a bacterial consortium isolated from agricultural soil, which included strains identified as Stenotrophomonas, Proteus, Vibrio, Serratia, and Yersinia, was shown to degrade the organophosphate pesticide tetrachlorvinphos. scielo.org.mx The genus Flavobacterium was one of the first to be identified as capable of degrading organophosphates. oup.comoup.com The efficiency of microbial degradation in the environment is influenced by factors such as soil type, pH, temperature, and the presence of other nutrients. researchgate.net

| Microorganism Type | Examples | Degradation Role | Environmental Matrix |

| Bacteria | Flavobacterium sp., Pseudomonas sp., Stenotrophomonas sp., Proteus sp. | Primary degraders, often utilizing OPEs as a phosphorus or carbon source. oup.comoup.comscielo.org.mx | Soil, water, sediment. oup.com |

| Fungi | Aspergillus sp. | Capable of biotransformation through various mechanisms including hydrolysis. researchgate.net | Soil. researchgate.net |

| Bacterial Consortia | Mixed cultures from agricultural soils | Often show enhanced degradation capabilities compared to individual strains. scielo.org.mx | Agricultural soils. scielo.org.mx |

The microbial breakdown of phosphate esters is facilitated by specific enzymes known as phosphoesterases or hydrolases. researchgate.net These enzymes catalyze the cleavage of P-O ester bonds, initiating the degradation cascade. researchgate.net A key group of these enzymes are the phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH), which catalyze the hydrolysis of phosphate triesters. researchgate.netoup.com

PTEs have been isolated from various microorganisms, including Pseudomonas diminuta and Flavobacterium sp. oup.comnih.gov These enzymes often exhibit broad substrate specificity, allowing them to hydrolyze a wide range of organophosphate compounds, including pesticides and nerve agents. oup.comtamu.edu The catalytic mechanism of many PTEs involves a binuclear metal center (often containing zinc, Zn2+) in the active site, which activates a water molecule to act as a nucleophile for attacking the phosphorus atom of the substrate. nih.gov

Other enzymes involved in the degradation pathway include phosphatases, such as acid phosphatase (ACP) and alkaline phosphatase (ALP), which typically act on phosphomonoesters. nih.govresearchgate.net Studies have shown that ACP can be a key enzyme in hydrolyzing OPEs in plants, with its production being promoted under phosphorus-deficient conditions. nih.gov Phosphodiesterases are responsible for hydrolyzing the intermediate phosphate diesters. tamu.edunih.gov The PhoK-type phosphatases, found in bacteria from the Sphingomonadaceae family, are particularly efficient at hydrolyzing a broad range of organophosphate monoesters derived from flame retardants. acs.org

Phosphotriesterases (PTEs/OPHs) hydrolyze the initial triester to a diester. researchgate.net

Phosphodiesterases hydrolyze the diester intermediate to a monoester. tamu.edu

Phosphomonoesterases (Phosphatases) hydrolyze the monoester to inorganic phosphate. nih.gov

Enzymatic Hydrolysis by Phosphoesterases

Influence of Phosphoric Acid Pretreatment on Enzymatic Hydrolysis

Phosphoric acid pretreatment is an effective method for breaking down the complex lignocellulosic matrix found in biomass, such as poplar and corn stover, thereby enhancing the efficiency of enzymatic hydrolysis for the production of fermentable sugars. frontiersin.orgresearchgate.net This pretreatment primarily works by removing hemicellulose, which makes the cellulose (B213188) more accessible to enzymatic attack. frontiersin.orgnih.gov

The effectiveness of phosphoric acid pretreatment is influenced by several key factors, including reaction temperature, duration, and acid concentration. frontiersin.org Studies have shown that optimizing these conditions is crucial for maximizing the yield of glucose from enzymatic hydrolysis. For instance, an orthogonal experimental design to optimize the pretreatment of poplar found that the highest enzymatic hydrolysis yield of 73.44% was achieved at 190°C for 150 minutes with a 1.5% v/v phosphoric acid concentration. frontiersin.org This was a significant increase from the 26.64% yield obtained from untreated poplar. frontiersin.org The pretreatment led to a substantial reduction in hemicellulose, with a removal ratio of up to 83.81%. frontiersin.org

Similarly, research on weedy biomass (Thysanolaena latifolia) demonstrated that increasing the phosphoric acid concentration from 70% to 85% significantly improved hydrolysis efficiency and glucose recovery yields compared to untreated samples. preprints.org Treatment with 85% H3PO4 resulted in the most severe deterioration of the cellulose fiber structure, transforming its morphological characteristics and increasing accessibility for enzymes. preprints.org In the case of microcrystalline cellulose, pretreatment with phosphoric acid rendered the fiber surfaces uneven and rough, which enhanced the adsorption of cellulase (B1617823) and significantly increased the yields of glucose and cellobiose. nih.gov The total sugar yield from the pretreated cellulose was 3.22 times higher than that from the untreated material. nih.gov

While effective, the performance of phosphoric acid can be compared to other acids. In a study on corn stover, sulfuric acid pretreatment was found to be significantly better in terms of both hemicellulose recovery and subsequent cellulose digestibility. nih.gov However, phosphoric acid remains a viable option, and any remaining acid can serve as a phosphate source for microorganisms in subsequent fermentation processes. researchgate.net

| Biomass | Optimal Pretreatment Conditions | Key Outcome | Reference |

|---|---|---|---|

| Poplar | 190°C, 150 min, 1.5% v/v H₃PO₄ | Enzymatic hydrolysis yield increased to 73.44% from 26.64%. frontiersin.org | frontiersin.org |

| Thysanolaena latifolia | 85% H₃PO₄ | Hydrolysis efficiency reached 88.2%; severe deterioration of cellulose fiber structure observed. preprints.org | preprints.org |

| Microcrystalline Cellulose | Pretreatment at 323K for 10h | Total sugar yield increased by 3.22 times compared to untreated cellulose. nih.gov | nih.gov |

| Corn Stover | 121°C, up to 2% (w/v) H₃PO₄ | Achieved 56% hydrolysis, less effective than sulfuric acid (75%). researchgate.netnih.gov | researchgate.netnih.gov |

Enzymatic Cleavage of Phosphomonoester and Phosphodiester Bonds

The enzymatic cleavage of phosphoester bonds is a fundamental biological process. rsc.orgresearchgate.net Phosphate monoesters and diesters, despite being chemically stable with estimated half-lives that can span millions of years for diester bonds in DNA, are readily hydrolyzed by enzymes with turnover rates that can occur in milliseconds. rsc.orgbeilstein-journals.org This remarkable rate acceleration is achieved by specialized enzymes that facilitate the breakdown of these bonds. researchgate.netbeilstein-journals.org

Phosphomonoesters are cleaved by enzymes known as phosphomonoesterases (or phosphatases), which liberate inorganic phosphate and an alcohol fragment. rsc.org The enzymatic action can proceed through different mechanisms. One route involves the direct attack of a water molecule on the phosphorus center. rsc.org Another pathway involves the formation of a covalent phosphoryl-enzyme intermediate, where a nucleophilic amino acid side chain in the enzyme's active site attacks the phosphorus, releasing the alcohol. rsc.org In a subsequent step, the enzyme catalyzes the hydrolysis of this intermediate to release inorganic phosphate and regenerate the enzyme. rsc.org

Phosphodiester bonds, which form the backbone of DNA and RNA, are cleaved by phosphodiesterases, often called nucleases. researchgate.netrsc.org The cleavage of these bonds yields an alcohol and a phosphomonoester. rsc.org The mechanism for phosphodiester cleavage is typically a concerted process, involving the simultaneous formation of a bond with a nucleophile and the breaking of the bond to the leaving group. ufl.edu Isotope effect studies support that these reactions proceed via a simultaneous addition-displacement mechanism where there is partial bonding to both the nucleophile and the leaving group in the transition state. ufl.edu In many enzyme active sites, catalytic strategies include the deprotonation of a nucleophile, such as water, to generate a more reactive oxyanion (hydroxide) that can effectively attack the phosphorus center. ufl.edu

In RNA, the presence of a 2'-hydroxyl group adjacent to the phosphodiester linkage allows for a specific intramolecular cleavage mechanism. This hydroxyl group acts as an internal nucleophile, attacking the phosphorus and leading to a 2',3'-cyclic phosphodiester intermediate and a fragment with a 5'-hydroxyl group. beilstein-journals.orgrsc.org This cyclic intermediate is then hydrolyzed by water in a second, regiospecific step to yield a 3'-phosphate. rsc.org

Abiotic Degradation Processes

Photodegradation Pathways of Organic Phosphate Esters

Organic phosphate esters (OPEs) can be degraded in the environment through abiotic processes, with photodegradation being a significant pathway. cabidigitallibrary.org This process involves the breakdown of these compounds by light, particularly UV irradiation. mdpi.com Photodegradation can occur through direct photolysis, where the molecule itself absorbs light energy, or through indirect photolysis, which involves photosensitizing agents or photocatalysts. cabidigitallibrary.orgmdpi.com

The photocatalytic degradation of OPEs often utilizes semiconductor materials like titanium dioxide (TiO₂), which, when illuminated, generate highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH). mdpi.commdpi.com These radicals are powerful oxidizing agents that can attack the OPE structure, leading to its degradation. mdpi.com For example, the degradation of tris(2-chloroethyl) phosphate (TCEP) under UV irradiation is primarily driven by the oxidation from •OH radicals. mdpi.com The degradation process typically involves the oxidation of the organic side-chains, which can yield intermediates like ketones, aldehydes, and carboxylic acids before they are ultimately mineralized to carbon dioxide and water. mdpi.comsemanticscholar.org

The efficiency of photodegradation can be influenced by various environmental factors. For example, the presence of humic acid in water can inhibit the process by absorbing photons and occupying active sites on the catalyst surface. researchgate.net Studies have shown that the addition of humic acid can decrease the degradation rates of OPEs like TCEP, TCPP, and TDCPP by 42.8%, 48.2%, and 57.1%, respectively. researchgate.net The degradation pathways can also involve the cleavage of the P-O-C bond, leading to the formation of phosphate derivatives and corresponding alcohols or phenols. cabidigitallibrary.orgmdpi.com For instance, the degradation of triphenyl phosphate (TPhP) can produce diphenyl phosphate (DPHP) and hydroxy-triphenyl phosphate. mdpi.com

| Factor | Effect on Degradation | Mechanism | Reference |

|---|---|---|---|

| UV Irradiation | Promotes degradation | Induces homolysis of water to generate •OH radicals and direct photolysis of OPEs. mdpi.com | mdpi.com |

| TiO₂ Catalyst | Enhances degradation | Generates reactive oxygen species (ROS) that oxidize OPEs. mdpi.com | mdpi.com |

| Humic Acid | Inhibits degradation | Absorbs photons and blocks active sites on the catalyst surface. researchgate.net | researchgate.net |

| Inorganic Ions (e.g., Cl⁻) | Can inhibit degradation | Competes with pollutants for reactive oxygen species. researchgate.net | researchgate.net |

Chemical Degradation in Aquatic and Terrestrial Environments

In aquatic and terrestrial environments, the primary chemical degradation process for organic phosphate esters is hydrolysis. cabidigitallibrary.org This reaction involves the cleavage of the ester bond by water. cabidigitallibrary.org The rate of hydrolysis is a key factor determining the persistence of these compounds. Generally, OPEs are more resistant to degradation than non-halogenated OPEs. mdpi.com For example, chlorinated OPEs are often more difficult to degrade and more prevalent in water environments. mdpi.commdpi.com

The stability of OPEs can vary significantly depending on their chemical structure and the environmental conditions. In coastal marine sediments, studies have provided empirical evidence of OPE degradation under both abiotic and biotic conditions. researchgate.netnih.gov Half-lives in abiotic conditions ranged from 23.3 to 77.0 days, depending on the specific compound. researchgate.netnih.gov The presence of microbial communities was shown to enhance degradation, with half-lives under biotic conditions shortening to a range of 16.8 to 46.8 days. researchgate.netnih.gov

Hydrolysis of phosphate esters can proceed through two main competing pathways: a dissociative (SN1-type) or an associative (SN2-type) mechanism. cabidigitallibrary.org The dominant pathway is influenced by the structure of the ester and environmental factors like pH and temperature. Most OPEs have relatively stable haloalkyl or aryl ester bonds, making them difficult to degrade naturally. mdpi.com This resistance to degradation contributes to their widespread presence in various environmental compartments, including wastewater, rivers, and oceans. mdpi.com Due to their relatively high solubility and mobility, OPEs are ubiquitous in aquatic systems. mdpi.com

Environmental Fate and Distribution Modeling

Factors Influencing Environmental Persistence and Transport

The environmental fate, persistence, and transport of organic phosphate esters are governed by a combination of their physicochemical properties and various environmental processes. acs.orgifremer.fr OPEs are not chemically bound to the products in which they are used, allowing them to migrate into the surrounding environment through volatilization, leaching, and abrasion. mdpi.comacs.org

Key factors influencing their distribution include:

Physicochemical Properties : Properties such as water solubility, vapor pressure, and the octanol-air partition coefficient determine how an OPE partitions between air, water, soil, and biota. scholaris.ca For example, chlorinated OPEs exhibit high water solubility, which facilitates their transport in surface waters and makes them persistent and mobile. acs.orgacs.org

Long-Range Atmospheric Transport (LRAT) : OPEs can be transported over long distances in the atmosphere. ifremer.frmdpi.com Many OPEs exist in the gas phase and can be transported to remote regions like the Arctic and Antarctica. mdpi.comresearchgate.net Their atmospheric lifetime is influenced by reactions with hydroxyl radicals (•OH). ifremer.frmdpi.com

Deposition : OPEs are removed from the atmosphere via wet and dry deposition. nih.gov Due to their high water solubility, gaseous OPEs are readily scavenged from the atmosphere by precipitation. mdpi.com This process is a major pathway for transferring OPEs from the air to surface waters and terrestrial environments. acs.orgacs.org

Environmental Persistence : The persistence of OPEs is determined by their resistance to degradation processes, including biotic degradation and abiotic processes like photolysis and hydrolysis. acs.orgacs.org Chlorinated OPEs, for instance, are generally more resistant to degradation and thus more persistent in the environment. mdpi.commdpi.com In a modeling study in Toronto, the total transformation of OPEs ranged from 5% to 27% of atmospheric inputs, indicating a degree of persistence. acs.org

Particle Size : For OPEs associated with atmospheric particles, the particle size influences both deposition velocity and transformation efficiency. acs.org Finer particles may undergo longer-range transport and can have higher oxidation rates due to a larger surface area-to-volume ratio. acs.org

Modeling studies, such as those using multimedia urban models, help to estimate the emissions, transport, and fate of these compounds. acs.orgscholaris.caacs.org Such models have shown that urban air emissions are a significant source of OPEs in surface waters, with precipitation acting as a primary transfer mechanism. acs.orgacs.org For example, in Toronto, it was estimated that loadings of ∑₆OPEs to Lake Ontario came from wastewater treatment plants (70%), streams (18%), and atmospheric deposition (13%). acs.orgepa.gov

Volatilization and Adsorption Phenomena in Environmental Compartments

The environmental distribution of organophosphate esters (OPEs), including Phosphoric acid, 1-methylethyl ester, is largely dictated by the interplay of volatilization and adsorption processes. These physical phenomena determine how the compound partitions between air, water, soil, and sediment, which in turn influences its transport, persistence, and bioavailability.

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state. In an aquatic environment, the tendency of a chemical to volatilize is primarily described by its Henry's Law constant. This constant represents the ratio of a chemical's partial pressure in the air to its concentration in water at equilibrium. Compounds with a higher Henry's Law constant are more likely to move from water into the atmosphere.

Adsorption refers to the adhesion of chemicals to the surface of solid particles. In the environment, OPEs can adsorb to organic matter and mineral surfaces in soil and sediment. The extent of adsorption is a critical factor in determining the mobility of these compounds. A compound that is strongly adsorbed will be less mobile and less likely to leach into groundwater or be transported in surface water.

The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the adsorption of organic chemicals. qsardb.org It normalizes the distribution of a chemical between soil or sediment and water to the organic carbon content of the solid phase. qsardb.org The hydrophobicity of a compound, often indicated by its octanol-water partition coefficient (Kow), is a primary driver of adsorption, with more hydrophobic compounds typically exhibiting stronger adsorption to soil organic matter. mdpi.com The sorption of OPEs is significantly influenced by their physicochemical properties and the characteristics of the soil, particularly the organic carbon content. mdpi.com

For "this compound," being a smaller, potentially more water-soluble monoester, it is expected to have a lower tendency for adsorption compared to larger, more hydrophobic tri-alkyl or aryl phosphate esters. This would suggest a higher potential for mobility in soil and aquatic systems. The physicochemical properties of the OPEs and the organic carbon content of the soil are key factors in the sorption-desorption process. mdpi.com

Interactive Data Table: Physicochemical Properties and Environmental Partitioning of Analogous Phosphate Esters

This table provides data for analogous phosphate esters to illustrate the range of properties that influence volatilization and adsorption.

| Compound | Molecular Formula | Log Kow | Water Solubility (mg/L) | Vapor Pressure (Pa) | Estimated Log Koc |

| Triethyl phosphate (TEP) | C6H15O4P | 1.14 | 50000 | 22.7 | 1.29 |

| Tributyl phosphate (TBP) | C12H27O4P | 4.00 | 280 | 0.004 | 3.06 |

| Tris(2-chloroethyl) phosphate (TCEP) | C6H12Cl3O4P | 1.44 | 7000 | 0.025 | 1.58 |

| Tris(1-chloro-2-propyl) phosphate (TCPP) | C9H18Cl3O4P | 2.59 | 1600 | 0.0013 | 2.21 |

Data compiled from various environmental science databases. Log Kow and Log Koc are logarithmic representations of the octanol-water and organic carbon-water partition coefficients, respectively.

Considerations for Eutrophication Potential in Aquatic Systems

Eutrophication is the enrichment of water bodies with nutrients, primarily phosphorus and nitrogen, which can lead to an overgrowth of algae and aquatic plants. This process can result in oxygen depletion, loss of biodiversity, and a general decline in water quality. As phosphorus-containing compounds, organophosphate esters have the potential to contribute to eutrophication if the phosphorus they contain becomes biologically available. chemsafetypro.comjetjournal.us

The phosphorus in organophosphate esters is part of an organic molecule and is not directly available for uptake by most aquatic organisms. For this phosphorus to become bioavailable, the ester bonds must be broken down, a process known as hydrolysis, to release inorganic phosphate (orthophosphate). This transformation is primarily mediated by enzymes called phosphatases, which are produced by bacteria, algae, and other microorganisms in aquatic environments. researchgate.net

The rate at which organophosphate esters are hydrolyzed and release bioavailable phosphorus is dependent on several factors:

Chemical Structure: The stability of the phosphate ester bond varies between different OPEs. Monoesters and diesters are generally more susceptible to enzymatic hydrolysis than triesters. nih.gov

Enzyme Activity: The presence and activity of phosphatases in the water body are crucial. Phosphatase activity can be influenced by environmental conditions such as pH, temperature, and the presence of inhibitors or cofactors. nih.gov

Bioavailability of the OPE: The extent to which the OPE is dissolved in the water column versus being adsorbed to sediment can affect its accessibility to microbial enzymes. nih.govresearchgate.net

While OPEs represent an anthropogenic source of organic phosphorus to aquatic systems, their contribution to eutrophication is linked to their degradation rates. chemsafetypro.com Research has shown that some OPEs can be hydrolyzed, thereby releasing phosphorus that can support algal growth. researchgate.net Therefore, the introduction of "this compound" into aquatic environments could potentially contribute to nutrient loading, although the significance of this contribution would depend on its concentration and the rate of its enzymatic degradation to orthophosphate.

Interactive Data Table: Factors Influencing the Eutrophication Potential of Organophosphate Esters

This table summarizes key research findings regarding the role of OPEs in eutrophication.

| Factor | Research Finding | Implication for Eutrophication |

| Phosphorus Content | OPEs are a source of organic phosphorus to aquatic ecosystems. chemsafetypro.com | Can contribute to the total phosphorus load in a water body. |

| Enzymatic Hydrolysis | Phosphatase enzymes can hydrolyze OPEs to release inorganic phosphate. nih.gov | This is the primary pathway for phosphorus from OPEs to become bioavailable. |

| Bioavailability | The bioavailability of OPEs for enzymatic action is influenced by their partitioning between water and sediment. nih.gov | OPEs adsorbed to sediment may be less available for rapid hydrolysis. |

| Algal Uptake | The released inorganic phosphate can be taken up by algae and other primary producers. researchgate.net | Can stimulate algal growth and contribute to eutrophication. |

Industrial and Technological Applications of Phosphoric Acid, 1 Methylethyl Ester and Broader Phosphate Esters

Role as Synthetic Intermediates in Organic Synthesis

Phosphoric acid, 1-methylethyl ester, also known as isopropyl phosphate (B84403), and its derivatives are part of the broader family of organophosphate esters. While specific, direct applications of "this compound" as a primary precursor in the synthesis of advanced pesticides and pharmaceuticals are not extensively detailed in publicly available literature, the functional groups and related structures are relevant in these fields. The isopropoxy group and the phosphate ester moiety are found in various industrially significant compounds.

While direct evidence of "this compound" as a starting material for major pesticides is scarce, the related compound isopropylamine (B41738) is a key building block for several herbicides, including glyphosate (B1671968), atrazine, and others. For instance, the isopropylamine salt of glyphosate is a common formulation of this widely used herbicide, enhancing its solubility and efficacy. wikipedia.orgscielo.brresearchgate.net The synthesis of glyphosate itself involves the reaction of iminodiacetic acid with phosphorous acid and formaldehyde, or alternatively, starting from glycine. wikipedia.org The formation of the isopropylamine salt is a subsequent step to improve the final product's properties. scielo.brresearchgate.net

Organophosphate derivatives, in a broader sense, have a long history as active ingredients in pesticides, functioning as acetylcholinesterase inhibitors. unipd.it The synthesis of these more complex organophosphate pesticides often starts from phosphorus oxychloride or other reactive phosphorus compounds and various alcohols or phenols. orientjchem.org

In the realm of pharmaceuticals, phosphate esters are crucial for creating prodrugs, which are modified versions of active drug molecules designed to improve their delivery and absorption in the body. unipd.itacs.orgcardiff.ac.uk Specifically, the phosphorylation of nucleoside analogs is a key strategy in the development of antiviral drugs. unipd.itacs.orgnih.gov These analogs need to be converted into their triphosphate form within the cell to become active. The initial phosphorylation to a monophosphate is often the rate-limiting step. unipd.itacs.org

While "this compound" is not commonly cited as the direct phosphorylating agent, the "isopropyloxycarbonyl-oxymethyl" (POC) group is used as a prodrug moiety for acyclic nucleoside phosphonates, which have shown antiviral activity. nih.gov For example, Tenofovir disoproxil, an important anti-HIV drug, contains two isopropoxycarbonyl-oxymethyl groups attached to the phosphonate (B1237965). The synthesis of intermediates for such drugs, like chloromethyl isopropyl carbonate, is a key industrial process. google.com This indicates the importance of the isopropyl group in forming ester prodrugs of phosphonates for antiviral therapy. cardiff.ac.uk

Phosphate esters, in general, are versatile reagents and intermediates in organic synthesis. They can be synthesized through various methods, including the alcoholysis of phosphorus oxychloride or the esterification of phosphoric acid. orientjchem.org Monoalkyl phosphates, such as "this compound," can be used in phosphorylation reactions, although more reactive phosphorylating agents are often preferred for complex syntheses like those of nucleosides. umich.edusemanticscholar.org

The reactivity of phosphate esters allows them to participate in a range of chemical transformations. The phosphorus-oxygen bond can be cleaved, or the phosphate group can act as a leaving group in nucleophilic substitution reactions. frontiersin.org The specific reactions and their outcomes depend on the structure of the phosphate ester and the reaction conditions.

Flame Retardant Formulations

Organophosphate esters (OPEs) are a significant class of flame retardants used in a wide array of materials to enhance fire safety. nih.govaaqr.orgnih.govfrontiersin.org They are often used as alternatives to halogenated flame retardants due to concerns about the environmental persistence and toxicity of the latter. nih.govaaqr.orgd-nb.info

Organophosphate esters impart flame retardancy through two primary mechanisms: condensed-phase action and gas-phase action. The specific mechanism that dominates depends on the chemical structure of the OPE. nih.gov

Condensed-Phase Mechanism: In the solid material (condensed phase), OPEs with a higher oxygen content, such as phosphates, tend to decompose upon heating to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer matrix. This process leads to the formation of a stable, insulating layer of char on the material's surface. The char layer acts as a physical barrier, slowing down the transfer of heat and the release of flammable volatile compounds, thus inhibiting combustion. nih.govaaqr.orgd-nb.infokennesaw.edu

Gas-Phase Mechanism: Some organophosphorus compounds can decompose into volatile phosphorus-containing radicals. These radicals are released into the gas phase where the combustion is occurring. Here, they act as radical scavengers, interrupting the chain reactions of combustion by quenching highly reactive species like hydrogen (H•) and hydroxyl (•OH) radicals. This "flame poisoning" effect reduces the efficiency of the combustion process and can extinguish the flame. nih.gov

Organophosphate esters are widely used as additive flame retardants in a variety of polymeric materials and textiles. nih.govfrontiersin.org This means they are physically mixed with the polymer rather than chemically bonded to it, which can sometimes lead to their leaching out over time. aaqr.orgkennesaw.edu

Common applications include:

Polymeric Materials: OPEs are incorporated into plastics such as polyurethane (flexible and rigid foams), polyvinyl chloride (PVC), and engineering plastics. nih.govd-nb.infokennesaw.edu These materials are used in furniture, electronics, construction materials, and automotive components. nih.govfrontiersin.org

Textiles: OPEs are applied to textiles, particularly those made from synthetic fibers like polyester (B1180765) and cellulosic fibers such as cotton, to meet flammability standards. productip.comresearchgate.net They are often used in upholstery fabrics, curtains, and protective clothing. productip.com The application can be done through coating or finishing processes. researchgate.net

The choice of a specific organophosphate flame retardant depends on the polymer type, the required level of flame retardancy, and other performance characteristics like plasticizing effects. aaqr.orgnih.gov

Table of Commonly Used Organophosphate Flame Retardants

| Compound Name | Abbreviation | Type | Primary Application Areas |

|---|---|---|---|

| Tris(2-chloroethyl) phosphate | TCEP | Halogenated | Polyurethane foams, resins, textiles |

| Tris(1-chloro-2-propyl) phosphate | TCPP | Halogenated | Polyurethane foams, plastics |

| Tris(1,3-dichloro-2-propyl) phosphate | TDCPP | Halogenated | Polyurethane foams, resins, textiles |

| Triphenyl phosphate | TPHP | Non-halogenated | Plastics, resins, coatings |

| Triethyl phosphate | TEP | Non-halogenated | Plastics, resins |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3TC |

| Acyclovir |

| Acyclovir diphosphate |

| Acyclovir monophosphate |

| Acyclovir triphosphate |

| Adenosine (B11128) triphosphate |

| Adefovir |

| Ametryn |

| Aminomethylphosphosphonic acid |

| Atrazine |

| AZT |

| Bentazon |

| Chloromethyl isopropyl carbonate |

| Chlorpyrifos |

| Cytidine |

| d4T |

| ddC |

| ddI |

| Desmetryn |

| Diazinon |

| Dichlorvos |

| Diisopropylamine dichloroacetate |

| Dipropetryn |

| Fenamiphos |

| Formaldehyde |

| FTC |

| Glyphosate |

| Imazapyr |

| Iminodiacetic acid |

| Indanol hydrochloride |

| Iprodione |

| Isopropyl alcohol |

| Isopropyl phosphate |

| Isopropylamine |

| Lamivudine |

| Malathion |

| Monocrotophos |

| Parathion |

| Phosmet |

| Phosphoric acid |

| This compound |

| Phosphorus oxychloride |

| Phosphorus trichloride |

| Pindolol |

| Pramitol |

| Prometryn |

| Propazine |

| Propranolol hydrochloride |

| Sarin |

| Tabun |

| Tenofovir disoproxil |

| Tenofovir disoproxil fumarate |

| Tetrachlorvinphos |

| Tetrakis(hydroxymethyl)phosphonium chloride |

| Tetrakis(hydroxymethyl)phosphonium sulphate |

| Tri-o-cresyl phosphate |

| Tributyl phosphate |

| Tricresyl phosphate |

| Triethyl phosphate |

| Triphenyl phosphate |

| Tris(1,3-dichloroisopropyl)phosphate |

| Tris(1-chloro-2-propyl) phosphate |

| Tris(2-butoxyethyl)phosphate |

| Tris(2-chloroethyl) phosphate |

| Tris(2-chloroisopropyl)phosphate |

| Tris(2-ethylhexyl)phosphate |

Plasticizers and Additives in Material Science

This compound, also known as isopropylated triphenyl phosphate, and the broader class of phosphate esters serve critical functions as plasticizers and performance-enhancing additives in a wide array of material science applications. cymitquimica.comresearchandmarkets.com These compounds are valued for their ability to improve flexibility, durability, and processing characteristics of various polymers. krahn.eu A key attribute of many phosphate esters is their inherent flame retardancy, making them multifunctional additives in formulations where fire safety is a primary concern. krahn.euvaltris.com

Use in Adhesives, Sealants, and Coatings

Phosphate esters are recognized for their role as powerful primers and adhesion promoters, significantly enhancing the bond between different materials. alfa-chemistry.com They achieve this by reducing the surface tension between the bonding surfaces, which allows for better adhesion. alfa-chemistry.com The incorporation of phosphate esters can substantially improve the performance and durability of connection points by helping to prevent delamination and corrosion. alfa-chemistry.com

In the realm of coatings, phosphate esters are utilized to improve adhesion to metallic substrates such as aluminum and steel. alfa-chemistry.com For instance, epoxy resins modified with phosphoric acid have demonstrated significant improvements in flexibility and adhesion in container and coil coatings. researchgate.net The phosphate ester moiety, covalently bound to the resin chain, is believed to contribute to this enhanced adhesion. researchgate.net Furthermore, phosphate esters can be added to paints and coatings to enhance the finish, ensuring a smooth and even application, which improves the final product's appearance. alfa-chemistry.com They also contribute to better resistance against chemicals, moisture, and high-temperature environments. alfa-chemistry.com

A specific class of phosphate esters has been developed for use as a pretreatment for substrates to enhance the adhesion of radiation-sensitive or actinic light-sensitive coating materials. google.com These can also be used as additives directly within the coating materials to increase adhesion. google.com In waterborne architectural paints, phosphate esters act as surface-active dispersants, improving gloss, color acceptance, and the stability of pigment dispersions. pcimag.com

Incorporation into Flexible Polymer Formulations

Phosphate esters are widely used as plasticizers, particularly in flexible polymer formulations where flame retardancy is a critical requirement. valtris.com They are incorporated into polymers such as PVC, polyurethane, and synthetic rubbers to increase flexibility, durability, and improve mechanical properties. krahn.eupufr.net Isopropylated triphenyl phosphate, a form of this compound, is specifically noted for its use as a flame-retardant plasticizer in rubber products, PVC, and other synthetic rubbers. pufr.net

The mechanism by which phosphate esters impart flame retardancy involves the formation of a char layer upon exposure to heat. This char layer acts as a barrier, blocking the material from contact with oxygen and thereby slowing the combustion process. In addition to their flame retardant properties, alkyl aryl phosphates can also maintain good performance at low temperatures. krahn.eu The compatibility of phosphate esters with a diverse range of polymers makes them a versatile choice in the industry. valtris.com

Interactive Table: Selected Phosphate Esters in Polymer Formulations

| Compound Name | Polymer System(s) | Primary Function(s) |

|---|---|---|

| Isopropylated triphenyl phosphate | PVC, Synthetic Rubbers | Flame Retardant, Plasticizer |

| Tricresyl phosphate | PVC, Thermosets, Rubbers | Flame Retardant, Plasticizer |

| Tributyl phosphate | Polyurethane foams | Flame Retardant, Plasticizer |

Additives in Lubricants and Hydraulic Fluids

The use of phosphate esters in lubricants and hydraulic fluids dates back several decades, driven by their excellent anti-wear and fire-resistant properties. machinerylubrication.comudayton.edu They are employed as both base stocks and additives in various formulations. machinerylubrication.com As additives, they function as stabilizers, anti-wear agents, antioxidants, metal passivators, and extreme-pressure additives. machinerylubrication.com

Phosphate esters are particularly valued as fire-resistant basestocks in applications such as hydraulic systems, turbines, and compressors where there is a high risk of fire. machinerylubrication.com Their high ignition temperatures, excellent oxidation stability, and low vapor pressures make them difficult to burn. machinerylubrication.com While they possess inherently good anti-wear properties under critical loading conditions, their application can be limited by factors such as hydrolytic stability and compatibility with certain seal and coating materials. machinerylubrication.com

In the context of metalworking fluids, phosphate esters are versatile multipurpose additives that provide emulsification, lubrication, extreme pressure properties, and corrosion inhibition. lankem.com The characteristics of these esters can be tailored by modifying their chemical structure to suit specific applications, including neat oils, soluble oils, and synthetic metalworking fluids. lankem.com

Applications in Separation Science and Industrial Processes

Phosphate esters play a significant role in various separation and industrial processes, primarily due to their ability to form stable complexes with specific compounds and ions. This property is leveraged in liquid-liquid extraction for the purification of industrial chemicals and the recovery of valuable metals.

Liquid-Liquid Extraction for Phosphoric Acid Recovery

Liquid-liquid extraction is a key hydrometallurgical technique for the purification of wet-process phosphoric acid. rsc.orgopenchemicalengineeringjournal.com This process involves the selective extraction of phosphoric acid from an aqueous phase containing various impurities into an organic solvent phase. rsc.orggoogle.com Phosphate esters are among the solvents that have proven effective for this purpose. google.com

One notable industrial application involves the use of a solvent mixture containing di-isopropyl ether (DiPE) and tri-n-butylphosphate (TBP). rsc.org In this system, the organic phase selectively extracts phosphoric acid, leaving impurities behind in the aqueous phase. rsc.org The phosphoric acid is then recovered from the solvent. google.com The efficiency of this extraction is influenced by factors such as the concentration of phosphoric acid in the feed and the ratio of the organic to aqueous phases. rsc.org

Function as Metal Extractants

Organophosphorus compounds, including phosphoric acid esters, are highly effective extractants for the recovery of heavy metals. mdpi.com Their ability to form stable complexes with metal ions through mechanisms like cation exchange, solvation, and chelation underpins their utility in hydrometallurgical processes. mdpi.com

The versatility of organophosphorus extractants stems from the wide range of functional groups they can possess, such as phosphoric acid esters, phosphonic acids, phosphine (B1218219) oxides, and thiophosphorus derivatives. mdpi.com This structural diversity allows for the tailoring of extractants with high selectivity for specific metals. mdpi.com For instance, di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a well-known phosphoric acid ester used in the extraction of various metals. nih.gov The choice of extractant and the conditions of the extraction process, such as pH, can be optimized to achieve the selective separation of different metal ions from a solution. researchgate.net

Interactive Table: Organophosphorus Compounds in Metal Extraction

| Compound Class | Example Compound | Application |

|---|---|---|

| Phosphoric Acid Esters | Di-(2-ethylhexyl) phosphoric acid (D2EHPA) | Separation of heavier lanthanoids |

| Phosphonic Acids | 2-ethylhexyl phosphonic acid mono-(2-ethylhexyl)-ester (PC88A) | Selective molybdenum extraction |

| Phosphine Oxides | Trioctylphosphine oxide (TOPO) | Synergistic extraction of alkali metals |

Emerging and Niche Applications

While phosphoric acid esters are widely utilized in established industrial roles such as surfactants, lubricants, and flame retardants, their unique chemical properties are paving the way for innovative applications in specialized fields. researchgate.netethox.comhroc.in These emerging uses leverage the distinct functionalities of the phosphate group to address complex chemical challenges, particularly in catalysis and sustainable energy production. The focus here is on the roles of "this compound" and its broader class in pioneering new technological frontiers.

The field of asymmetric organocatalysis, which uses small organic molecules to accelerate chemical reactions and control their stereochemical outcome, has been revolutionized by the application of chiral phosphate esters. Specifically, chiral phosphoric acids (CPAs) have become a cornerstone of modern synthetic chemistry for their ability to catalyze a vast array of enantioselective transformations with high precision. rsc.orgbeilstein-journals.orgnih.gov

CPAs are derivatives of phosphoric acid, featuring a stereogenic backbone, most commonly based on BINOL (1,1'-bi-2-naphthol), which creates a well-defined chiral environment around the acidic proton. They function as highly effective Brønsted acid catalysts. nih.gov The catalytic cycle typically involves the activation of an electrophilic substrate through hydrogen bonding with the phosphate's acidic proton. This interaction, occurring within the catalyst's chiral pocket, dictates the facial selectivity of the nucleophilic attack, resulting in the preferential formation of one enantiomer over the other. unl.pt

The versatility of CPA catalysis is demonstrated in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, including Friedel-Crafts alkylations, cycloadditions, and transfer hydrogenations. rsc.orgnih.gov These catalysts have proven indispensable for the asymmetric synthesis of axially chiral compounds, which are valuable as chiral ligands and bioactive molecules. beilstein-journals.orgnih.gov For instance, in the atroposelective C-H amination for synthesizing N-arylcarbazoles, a chiral phosphoric acid catalyst was used to achieve yields up to 97% and an enantiomeric excess of up to 96%. nih.gov Similarly, the synthesis of axially chiral phenylindoles via a cross-coupling reaction catalyzed by a CPA derivative resulted in yields of 76–92% and an enantioselectivity of 88–96% ee. nih.gov

Table 1: Examples of Chiral Phosphoric Acid (CPA) Catalyzed Stereoselective Reactions

| Reaction Type | Chiral Catalyst | Substrates | Yield | Stereoselectivity (ee% or er) |

|---|---|---|---|---|

| Atroposelective C-H Amination | (S)-CPA 9 | Azonaphthalene and Carbazole Derivatives | 51-97% | 87-96% ee |

| Atroposelective Cross-Coupling | (R)-CPA 6 | Quinones and Indoles | 76-92% | 88-96% ee |

| Enantioselective Addition | (R)-CPA 15 | 3,3'-Bisindoles and 3-Indolylmethanols | up to 79% | up to 94:6 er |

Note: "ee" stands for enantiomeric excess, while "er" stands for enantiomeric ratio. Both are measures of the stereoselectivity of a reaction.

The production of biodiesel, a renewable alternative to petroleum-based diesel, primarily involves the esterification or transesterification of free fatty acids (FFAs) and triglycerides found in vegetable oils, animal fats, or waste cooking oils. researchgate.netwikipedia.org A significant challenge in this process is the often-low miscibility between the lipid feedstock and the alcohol (typically methanol), which can lead to slow reaction rates.

Furthermore, the broader family of phosphorus-containing acids demonstrates direct catalytic activity in these reactions. For example, super phosphoric acid (SPA) has been successfully used as a homogeneous catalyst for the esterification of palm fatty acid distillate (PFAD), a low-cost byproduct of the palm oil industry. researchgate.netsemanticscholar.org Research has shown that using SPA can achieve a biodiesel conversion rate of 95% under optimized conditions (a 1:12 molar ratio of PFAD to methanol (B129727) at 70°C). researchgate.net Similarly, heteropolyacids like phosphotungstic acid have been functionalized onto solid supports to create robust, water-tolerant catalysts for esterifying long-chain fatty acids, achieving yields of over 90%. mdpi.com While not phosphate esters themselves, these examples underscore the integral role of phosphorus-based compounds in overcoming key hurdles in biofuel production. The surfactant properties of phosphate esters complement this catalytic activity by ensuring efficient mixing and mass transfer in the reaction system.

Table 2: Application of Phosphorus Compounds in Enhancing Biofuel Esterification

| Phosphorus Compound | Role | Feedstock | Key Finding/Result |

|---|---|---|---|

| Phosphate Esters (General Class) | Emulsifier / Surfactant | Free Fatty Acids (FFAs), Triglycerides | Enhances reaction rate by increasing interfacial area between immiscible oil and alcohol phases. |

| Super Phosphoric Acid (SPA) | Homogeneous Acid Catalyst | Palm Fatty Acid Distillate (PFAD) | Achieved 95% conversion to biodiesel at 70°C. researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phosphoric acid |

| 1,1'-bi-2-naphthol (BINOL) |

| N-arylcarbazoles |

| Phenylindoles |

| 3,3'-Bisindoles |

| 3-Indolylmethanols |

| Hydroxy-dihydro-2H-pyrans |

| Free fatty acids (FFAs) |

| Triglycerides |

| Methanol |

| Fatty acid methyl esters (FAME) |

| Super phosphoric acid (SPA) |

| Palm fatty acid distillate (PFAD) |

| Phosphotungstic acid |

| Lauric acid |

Research Directions and Future Perspectives for Phosphoric Acid, 1 Methylethyl Ester

Development of Sustainable Synthetic Routes with Improved Atom Economy and Environmental Footprint

The traditional synthesis of alkyl phosphate (B84403) esters often involves reagents like phosphorus oxychloride or phosphorus pentoxide, which can lead to significant waste and byproducts. researchgate.netgoogle.commdpi.com The future of synthesizing Phosphoric acid, 1-methylethyl ester, lies in the adoption of green chemistry principles to improve sustainability.

Research is increasingly directed towards catalytic systems that offer high selectivity for mono-esters and operate under milder conditions. organic-chemistry.org Key areas of development include:

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze the phosphorylation of isopropanol (B130326). This approach offers high specificity and operates in aqueous media under ambient conditions, drastically reducing the environmental footprint. nih.gov

Solvent-Free Synthesis: Developing methods that use a mixture of phosphoric acid and phosphorus pentoxide as both the phosphorylating agent and the reaction medium, eliminating the need for organic solvents like toluene (B28343) or dichloroethane. google.com

Flow Chemistry: Employing microreactor technology for the rapid and controlled alcoholysis of phosphorus precursors. This technique allows for precise control over reaction parameters, leading to higher yields of the desired monoester and minimizing byproduct formation. organic-chemistry.org

Alternative Phosphorylating Agents: Investigating less hazardous and more efficient phosphorylating agents that can react with isopropanol with high atom economy.

These innovative routes aim to reduce waste, avoid corrosive byproducts like HCl, and lower the energy requirements of production, aligning with the broader goals of sustainable industrial chemistry. google.com

Table 1: Comparison of Synthetic Approaches for Alkyl Phosphate Esters

| Method | Advantages | Disadvantages | Sustainability Outlook |

| Traditional (e.g., POCl₃) | High reactivity, established methods. | Corrosive byproducts (HCl), use of volatile organic solvents, low monoester selectivity. google.com | Low |

| Phosphoric Acid/P₂O₅ | Can be solvent-free. google.com | High temperatures may be required, product mixture of mono- and di-esters. researchgate.net | Medium |

| Biocatalysis | High selectivity, mild conditions, aqueous media, biodegradable catalysts. nih.gov | Slower reaction rates, potential for enzyme inhibition. | High |

| Flow Chemistry | Excellent process control, high yield, improved safety, scalability. organic-chemistry.org | Higher initial investment in equipment. | High |

Advanced Mechanistic Studies on Environmental Transport, Bioavailability, and Long-Term Fate

Understanding the environmental journey of this compound, is crucial for a complete ecological risk assessment. While extensive data exists for larger, more complex aryl phosphate esters, smaller alkyl phosphates present different physicochemical properties that influence their fate. service.gov.ukfederalregister.gov Future research will focus on elucidating the specific mechanisms governing its behavior in various environmental compartments.

Key research questions include:

Transport and Partitioning: Due to its expected higher water solubility compared to larger organophosphates, studies will investigate its mobility in surface and groundwater, and its partitioning behavior between water, soil, and sediment.

Biodegradation Pathways: Identifying the microorganisms and enzymatic pathways responsible for its degradation in soil and aquatic systems. This includes studying the role of phosphatases in hydrolyzing the ester bond.

Bioavailability and Bioaccumulation: Assessing the extent to which this compound, can be taken up by aquatic and terrestrial organisms. Its lower lipophilicity suggests a lower bioaccumulation potential than many other organophosphates, a hypothesis that requires experimental validation. service.gov.uk

Formation of Bound Residues: Investigating the potential for the compound or its metabolites to form non-extractable, or bound, residues in soil organic matter and sediments, which affects its long-term persistence and bioavailability.

These studies will employ advanced modeling and experimental techniques, such as isotope labeling, to trace the compound's path and transformation in complex environmental matrices.

Innovation in High-Throughput and Ultrasensitive Analytical Methodologies for Complex Matrices

The detection and quantification of this compound, and its metabolites in diverse and complex samples like food, biological tissues, and environmental media require continuous innovation in analytical chemistry. nih.gov The trend is moving towards methods that are faster, more sensitive, and capable of screening for a wider range of related compounds simultaneously. nih.gov

Future advancements are expected in the following areas:

High-Resolution Mass Spectrometry (HRMS): The use of techniques like Orbitrap and Time-of-Flight (TOF) mass spectrometry allows for non-target and suspect screening, enabling the discovery of the parent compound and its transformation products in complex samples without the need for analytical standards. nih.govresearchgate.net

Advanced Chromatographic Separations: Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly promising for retaining and separating highly polar compounds like mono-alkyl phosphates, which are often challenging to analyze with traditional reversed-phase liquid chromatography. researchgate.net

High-Throughput Sample Preparation: The development of automated and miniaturized sample preparation techniques, such as solid-phase microextraction (SPME) and online solid-phase extraction (SPE), reduces sample volume, solvent consumption, and analysis time. nih.gov

Derivatization Strategies: Creating novel derivatization agents that react with phosphate esters to enhance their stability and improve their detection sensitivity and chromatographic behavior in LC-MS/MS analysis. researchgate.netnih.gov

These methodological improvements will be critical for comprehensive exposure assessment, monitoring environmental contamination, and understanding metabolic pathways. nih.gov

Table 2: Modern Analytical Techniques for Phosphate Ester Analysis

| Technique | Principle | Application for this compound |

| LC-HRMS | High-resolution mass spectrometry coupled with liquid chromatography for accurate mass measurement. | Identification of the parent compound and unknown metabolites in environmental and biological samples. nih.gov |

| HILIC-MS/MS | Liquid chromatography using a polar stationary phase for separating polar analytes, coupled to tandem mass spectrometry. | Sensitive and selective quantification of the highly polar mono-isopropyl phosphate. researchgate.net |

| GC-MS | Gas chromatography coupled with mass spectrometry. | Analysis of less polar or derivatized phosphate esters; may require derivatization for the target compound. nih.gov |

| Automated SPE | Online solid-phase extraction for automated sample cleanup and concentration. | High-throughput analysis of water samples or biological fluids. |

Exploration of Novel Industrial Applications and Contributions to Advanced Materials Science

While related isopropylphenyl phosphates are known for their roles as flame retardants and plasticizers, the unique properties of the monoester, this compound, open avenues for novel applications. pufr.netepa.gov Its reactive hydroxyl groups and phosphate functionality make it a versatile building block in materials science.

Potential future applications to be explored include:

Reactive Intermediate in Polymer Chemistry: The compound can be incorporated into polymer backbones to enhance flame retardancy, thermal stability, or adhesion. Its use in creating specialty polymers like polyphosphazenes or phosphorus-containing polyesters is an area of active interest. mdpi.com

Corrosion Inhibitor: Phosphate esters are known to form protective films on metal surfaces. Research into the efficacy of this compound, as a corrosion inhibitor for ferrous metals in aqueous systems could lead to environmentally friendlier alternatives to traditional inhibitors. google.comgoogle.comnatcoll.com

Precursor for Bioceramics: As a source of both phosphorus and an organic component, it could serve as a precursor in the sol-gel synthesis of calcium alkyl phosphates and other bioceramic materials. mdpi.com

Surface Modification Agent: The phosphate group has a strong affinity for metal oxide surfaces. This property can be exploited to modify the surface properties of nanoparticles or bulk materials to improve dispersion, compatibility, or catalytic activity.

These explorations require a deep understanding of the compound's reactivity and its interaction with other materials, paving the way for its use in advanced and high-performance applications.

Integration of Computational Chemistry, Cheminformatics, and Machine Learning for Predictive Modeling in Phosphate Ester Research

Computational approaches are revolutionizing chemical research by enabling the prediction of properties and interactions, thereby accelerating discovery and reducing the need for extensive laboratory experiments. For this compound, and related compounds, these tools offer profound insights.

Computational Chemistry: Quantum Mechanics/Molecular Mechanics (QM/MM) methods are being used to model the hydrolysis of phosphate esters with high accuracy. nih.govnih.gov These models can elucidate reaction mechanisms, calculate activation barriers, and explain the role of catalysts, providing a fundamental understanding of the compound's stability and reactivity. longdom.org

Cheminformatics: Large-scale chemical databases like PubChem, ChEMBL, and ZINC provide a wealth of information on the structure, properties, and biological activities of millions of compounds. neovarsity.org These databases can be mined to identify structure-activity relationships (SAR) and to select candidate molecules for specific applications. Cheminformatics tools are essential for managing and analyzing the vast datasets generated in modern chemical research. neovarsity.org

Machine Learning (ML): ML algorithms, particularly deep neural networks, are being trained on chemical datasets to predict various properties of organophosphorus compounds. arxiv.orgarxiv.org These models can predict toxicity, environmental fate, and material properties based solely on molecular structure, offering a rapid screening tool for new and existing chemicals. nih.govresearchgate.netresearchgate.net This predictive power can guide the design of safer and more effective phosphate esters.

The synergy of these computational tools will enable a more predictive and efficient approach to phosphate ester research, from designing sustainable syntheses to forecasting environmental impact and discovering novel applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.